molecular formula C15H21NO B2756966 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] CAS No. 59043-56-0

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Cat. No.: B2756966
CAS No.: 59043-56-0
M. Wt: 231.339
InChI Key: BEDIWUZTAJMGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] is a spirocyclic compound featuring a fused isobenzofuran-piperidine system with three methyl substituents. This structure combines a γ-lactone moiety (isobenzofuran) and a piperidine ring, interconnected via a spiro carbon.

Properties

IUPAC Name

1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIWUZTAJMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Addition-Cyclization Strategy

Metalation of Benzanilide Derivatives

A foundational approach involves the metalation of benzanilide derivatives using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). This step generates a resonance-stabilized aryllithium intermediate, which undergoes nucleophilic addition to 4-(dimethylamino)cyclohexanone. The resulting alkoxide intermediate is subsequently protonated under acidic conditions (e.g., HCl/EtOH), yielding a mixture of cis- and trans-4-(dimethylamino)spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-ones.

Grignard Addition and Reduction

The ketone intermediates are treated with aryllithium or aryl Grignard reagents to introduce aromatic substituents at the 3'-position. For example, phenylmagnesium bromide reacts with the spirocyclic ketone to form a tertiary alcohol, which is reduced using formic acid (HCOOH) under reflux conditions. This step affords the final cis- and trans-4-(dimethylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans].

Key Reaction Conditions:
  • Metalation : n-BuLi, THF, -78°C, 1 h.
  • Cyclization : HCl/EtOH, rt, 12 h.
  • Reduction : HCOOH, 100°C, 6 h.

Petasis Reaction-Based Synthesis

Three-Component Coupling

An alternative route employs the Petasis reaction, a multicomponent coupling involving cyclic ketones, pinacol allylboronate, and ammonia (NH₃) in methanol. This method directly constructs the spirocyclic amine core without requiring pre-functionalized intermediates. For 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine], the reaction proceeds via:

  • Condensation of 1-methyl-4-piperidone with allylboronate.
  • Boron-mediated transfer of the allyl group to the ketone.
  • Spontaneous cyclization to form the spiro structure.

Protecting Group Strategies

The free amine generated in the Petasis reaction is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent undesired side reactions during subsequent functionalization. Boc protection is preferred for its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA).

Optimization Insights:
  • Solvent : Methanol enhances reaction rates compared to acetonitrile.
  • Temperature : Reactions performed at 0°C improve yields by minimizing epimerization.

Hydroboration-Oxidation and Cyclization

Allyl Group Functionalization

In this approach, allyl-substituted intermediates undergo hydroboration-oxidation using borane-dimethyl sulfide (BH₃·SMe₂) followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). This converts the allyl group into a primary alcohol, which is mesylated using methanesulfonyl chloride (MsCl) to form a leaving group.

Ring-Closing Step

The mesylated intermediate undergoes intramolecular nucleophilic substitution, where the piperidine nitrogen attacks the adjacent electrophilic carbon, forming the spirocyclic framework. This step is typically conducted in dimethylformamide (DMF) at 80°C for 24 hours.

Yield Data:
Step Yield (%) Conditions
Hydroboration-oxidation 71–83 BH₃·SMe₂, THF, 0°C → rt
Mesylation 89–92 MsCl, Et₃N, CH₂Cl₂, 0°C
Cyclization 68–75 DMF, 80°C, 24 h

Separation of Diastereomers

Fractional Crystallization

The cis and trans diastereomers generated during synthesis are separable via fractional crystallization. For example, dissolving the crude product in hot ethanol followed by gradual cooling preferentially crystallizes the trans isomer due to its lower solubility.

Chromatographic Resolution

Flash column chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) achieves baseline separation of diastereomers, with the cis isomer eluting first.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Lithiation-Addition High functional group tolerance Requires cryogenic conditions 45–52
Petasis Reaction Atom-economical, one-pot synthesis Limited to specific ketone substrates 39–49
Hydroboration-Oxidation Scalable (>100 g demonstrated) Multi-step purification required 22–25

Industrial-Scale Considerations

Solvent Optimization

Replacing acetonitrile with dichloromethane (CH₂Cl₂) in the lithiation step reduces costs and improves safety profiles without compromising yields.

Catalytic Enhancements

Employing Lewis acids such as BF₃·Et₂O accelerates cyclization steps, reducing reaction times from 24 to 8 hours.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated decarboxylative couplings could streamline spirocycle formation, though yields remain suboptimal (≤35%).

Flow Chemistry Applications

Continuous-flow reactors enable precise control over exothermic lithiation steps, enhancing reproducibility on multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Melanocortin Receptor Agonism

One of the primary applications of this compound is its role as a melanocortin subtype-4 receptor (MC4R) agonist. Research has shown that derivatives of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] exhibit potent and selective agonistic activity on MC4R. This receptor is involved in regulating appetite and energy homeostasis, making these compounds potential candidates for obesity treatment .

Case Study:
A study published in PubMed explored a series of MC4R agonists based on this spiro compound. The findings indicated that certain modifications to the structure significantly enhanced receptor selectivity and oral bioavailability .

Antidepressant Activity

The compound's structural similarity to known antidepressants has prompted investigations into its potential antidepressant effects. The introduction of specific substituents on the piperidine ring has been linked to increased activity against tetrabenazine-induced ptosis in animal models. This suggests its utility in developing new antidepressant therapies .

Case Study:
Research highlighted in The Journal of Organic Chemistry detailed the synthesis of various analogues derived from 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] and their evaluation for antidepressant-like effects in preclinical trials. The results demonstrated promising activity compared to existing treatments .

Obesity Management

Given its action as an MC4R agonist, compounds derived from 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] are being investigated for their potential in managing obesity. The modulation of appetite through MC4R activation presents a novel approach to weight management therapies.

Neurological Disorders

The compound's potential antidepressant properties also position it as a candidate for treating various neurological disorders. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Melanocortin Receptor AgonismAgonistic activity on MC4R for appetite regulation ,
Antidepressant ActivityPotential antidepressant effects through structural analogues ,
Obesity ManagementTargeting appetite control via MC4R modulation ,
Neurological DisordersInvestigated for treatment options in depression and related conditions ,

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Sigma Receptor Affinity

  • Spiro-I ([¹²⁵I]1-(4-iodobenzyl)-3H-spiro[...]) : Exhibits high σ₁ receptor affinity (Ki = 2.75 nM) and selectivity (σ₂/σ₁ = 123.6), validated as a SPECT tracer .
  • Spiro-PEG1-F ([¹⁸F]1-(4-(2-fluoroethoxy)benzyl)-3H-spiro[...]): Higher σ₁ affinity (Ki = 0.79 nM) and selectivity (σ₂/σ₁ = 351), suggesting enhanced diagnostic utility .
  • Trimethyl Analogs : Methyl groups may enhance σ₁ binding by stabilizing hydrophobic interactions, though direct data are lacking. Stereochemistry (as seen in enantiomers of WMS-1813) critically influences potency; (S)-enantiomers show 3x higher σ₁ affinity than (R)-forms .

Metabolic Stability

  • Enantioselective Metabolism : (S)-WMS-1813 degrades slower than (R)-forms, attributed to stereoselective hepatic enzyme interactions .
  • Trimethyl Derivative : Predicted to exhibit prolonged half-life due to steric shielding of metabolic sites (e.g., cytochrome P450 oxidation) compared to less substituted analogs .

Biological Activity

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS: 59043-56-0) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO
  • Molar Mass : 231.34 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : 1',3,3-trimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

The compound features a spiro structure that combines an isobenzofuran moiety with a piperidine ring, contributing to its unique pharmacological profile.

Antipsychotic Activity

Research indicates that derivatives of spiro[isobenzofuran-1,4'-piperidines] exhibit significant antipsychotic properties. In one study, various N-heteroatom derivatives were synthesized and evaluated for their antitetrabenazine activity. The findings revealed that compounds with a basic nitrogen atom in an unhindered position demonstrated optimal activity. For example, specific hydroxylamine derivatives showed effective ED50 values ranging from 1.4 to 4.7 mg/kg, indicating strong pharmacological effects against tetrabenazine-induced symptoms in animal models .

Neuroleptic Potential

A related study highlighted the neuroleptic potential of certain analogues of spiro[isobenzofuran-1(3H),4'-piperidine]. One compound was noted to have a potency comparable to haloperidol in behavioral tests involving rats and monkeys. However, it exhibited less activity in antagonizing apomorphine-induced behaviors in dogs and rats, suggesting a more selective action profile that could minimize side effects associated with traditional neuroleptics .

The biological activity of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as an antagonist at dopamine receptors while potentially modulating serotonin pathways. This dual action may contribute to its efficacy in treating psychotic disorders without the extensive side effects commonly seen with broader-spectrum antipsychotics.

Case Studies

StudyFindings
Antitetrabenazine Activity Study Hydroxylamine derivatives exhibited ED50 values between 1.4 and 4.7 mg/kg, indicating significant antipsychotic effects .
Neuroleptic Activity Assessment A derivative approached haloperidol's potency in behavioral tests but showed reduced side effects in apomorphine-induced models .

Q & A

Q. What are the optimal synthetic pathways for 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine], and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:

  • Cyclization : Formation of the spirocyclic core via acid-catalyzed or thermal cyclization (e.g., using trifluoroacetic acid or p-toluenesulfonic acid) .
  • Methylation : Introduction of methyl groups at positions 1 and 3 via nucleophilic substitution or alkylation reagents like methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Critical Factors :

  • Temperature : Excessive heat during cyclization can lead to ring-opening byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but may require rigorous drying.
  • Yield Optimization : Pilot reactions at 0.1–1 mmol scale are recommended to refine stoichiometry before scaling.

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

Methodological Answer: The spiro[isobenzofuran-piperidine] framework confers unique properties:

  • Lipophilicity : LogP values (predicted ~2.5–3.0) suggest moderate membrane permeability, critical for CNS-targeting studies .
  • Conformational Rigidity : The spiro junction restricts rotational freedom, enhancing binding selectivity to sigma receptors (e.g., σ1 vs. σ2) .
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) necessitates formulation with co-solvents (e.g., DMSO for in vitro assays) or lipid-based carriers .

Q. Analytical Validation :

  • X-ray Crystallography : Confirms spirocyclic geometry and bond angles .
  • NMR Analysis : 1^1H and 13^13C NMR distinguish methyl groups (δ 1.2–1.5 ppm for CH3_3) and verify stereochemistry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Based on structural analogs (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate):

  • Hazard Classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • PPE Requirements :
    • Gloves: Nitrile or neoprene (tested for chemical permeation resistance).
    • Respirator: N95/P2 mask for powder handling to avoid inhalation .
  • Spill Management :
    • Contain with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what are its implications for receptor binding?

Methodological Answer: Enantiomers exhibit divergent pharmacological profiles:

  • Chiral Resolution :
    • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) .
    • CD Spectroscopy : Assign absolute configuration via Cotton effects (e.g., (S)-enantiomer shows positive ellipticity at 220 nm) .

Q. Pharmacological Impact :

  • (S)-Enantiomer : Higher σ1 receptor affinity (IC50_{50} ~10 nM vs. ~30 nM for (R)-enantiomer) and slower hepatic metabolism (CYP3A4-mediated) .
  • Metabolite Identification : LC-MS (Orbitrap) reveals stereoselective oxidation at the piperidine nitrogen .

Q. What analytical methods are most effective for quantifying this compound and its metabolites in biological matrices?

Methodological Answer: Quantitative Workflow :

Extraction : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) from plasma/brain homogenates.

Chromatography :

  • HPLC : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
  • Retention Time : ~8.2 min under optimized conditions .

Detection :

  • MS/MS : MRM transitions m/z 203.24 → 154.1 (parent) and m/z 219.25 → 170.1 (oxidized metabolite) .

Q. Validation Parameters :

  • Linearity : 1–1000 ng/mL (R2^2 >0.99).
  • LOQ : 0.5 ng/mL in rat plasma .

Q. How do structural modifications (e.g., halogenation) alter the compound’s sigma receptor binding and metabolic stability?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

  • Halogenation at C-5 :
    • Fluoro Substituent : Enhances σ1 affinity (Ki_i ↓ by ~40%) and reduces CYP2D6-mediated metabolism .
    • Chloro Substituent : Increases logD (↑0.5 units) but may introduce hepatotoxicity risks .

Q. Metabolic Stability Assays :

  • Microsomal Incubation : Monitor depletion over 60 min (NADPH-regenerating system).
  • Half-Life : Parent compound t1/2_{1/2} = 25 min (human liver microsomes) vs. 45 min for fluorinated analog .

Q. What computational models predict the compound’s interaction with sigma receptors, and how do they align with experimental data?

Methodological Answer: In Silico Workflow :

Docking : Use AutoDock Vina with σ1 receptor crystal structure (PDB: 6DK1).

MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Q. Key Findings :

  • Hydrogen Bonding : Piperidine nitrogen interacts with Glu172 (σ1), validated by mutagenesis studies .
  • Van der Waals Contacts : Methyl groups at C-3 stabilize hydrophobic pockets (ΔG binding = −9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.